molecular formula C10H13F2NO4 B2840454 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid CAS No. 2567502-10-5

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid

Cat. No.: B2840454
CAS No.: 2567502-10-5
M. Wt: 249.214
InChI Key: SSTHTNOJYFBDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid is a synthetic organic compound characterized by the presence of fluorine atoms, a hydroxyl group, and a piperidine ring

Scientific Research Applications

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The unique properties of fluorinated compounds make them useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Hydroxyl Group Addition: The hydroxyl group can be introduced via hydrolysis or oxidation reactions.

    Acetic Acid Derivative Formation: The final step involves the formation of the acetic acid derivative through esterification or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the double bond or convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a fully saturated compound.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to altered biological activity. The hydroxyl group and piperidine ring also play crucial roles in its mechanism of action by facilitating interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1,3-propanediol: A compound with similar fluorine substitution but different functional groups.

    2,2-Difluoro-3-hydroxypropanoic acid: Another fluorinated compound with a hydroxyl group and carboxylic acid functionality.

    2,2-Difluoro-3-hydroxybutanoic acid: Similar structure with an additional carbon atom in the backbone.

Uniqueness

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid is unique due to the combination of its fluorine atoms, hydroxyl group, and piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-difluoro-2-(3-hydroxy-1-prop-2-enoylpiperidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO4/c1-2-7(14)13-5-3-4-9(17,6-13)10(11,12)8(15)16/h2,17H,1,3-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTHTNOJYFBDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)(C(C(=O)O)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.